molecular formula C8H4ClFN2 B2958985 2-Chloro-6-fluoro-1,7-naphthyridine CAS No. 2089054-23-7

2-Chloro-6-fluoro-1,7-naphthyridine

Cat. No. B2958985
M. Wt: 182.58
InChI Key: IVBBUUWDRRWWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluoro-1,7-naphthyridine is a chemical compound with the molecular formula C8H4ClFN2 . It is a derivative of naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-fluoro-1,7-naphthyridine consists of a naphthyridine core with chlorine and fluorine substituents . The average mass of the molecule is 182.582 Da .

Scientific Research Applications

Synthesis and Antitumor Potential

  • Synthesis of Anticancer Intermediates : 2-Chloro-6-fluoro-1,7-naphthyridine derivatives, such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, have been synthesized and optimized for use as intermediates in the development of biologically active anticancer drugs (Zhang et al., 2019).

  • Antitumor Agents : Research into 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, which include 2-chloro-6-fluoro-1,7-naphthyridine derivatives, has shown promise in finding antitumor agents with moderate cytotoxic activity against various cancer cell lines (Tsuzuki et al., 2004).

Synthesis Methodologies

  • Efficient Synthesis Techniques : Studies have explored efficient and optimized synthesis methodologies for fluoronaphthyridines, including 2-chloro-6-fluoro-1,7-naphthyridine derivatives, which are vital for large-scale production and practical applications in pharmaceuticals (Abele et al., 2014).

  • Reactivity and Functionalization : Investigations into the reactivity of naphthyridine derivatives, including benzo[c][1,7]naphthyridine derivatives, have led to the synthesis of novel compounds through alkylation, oxidation, and electrophilic substitution reactions. These studies contribute to understanding the chemical properties and potential functional applications of 2-chloro-6-fluoro-1,7-naphthyridine (Shatsauskas et al., 2019).

Biological and Chemical Sensing Applications

  • Fluorescent Chemosensors : 2-Chloro-6-fluoro-1,7-naphthyridine derivatives have been used in the design of fluorescent 'turn-on' and 'turn-off' chemosensors. These sensors are capable of detecting specific ions like F− and Hg2+, demonstrating their potential in environmental monitoring and biomedical diagnostics (Chahal & Sankar, 2015).

Anti-Inflammatory and Cytotoxic Properties

  • Anti-Inflammatory and Anticancer Activities : Certain 1,8-naphthyridine-3-carboxamide derivatives, closely related to 2-chloro-6-fluoro-1,7-naphthyridine, have been found to possess anti-inflammatory properties and potential anticancer effects. This highlights their dual therapeutic potential and relevance in pharmacological research (Madaan et al., 2013).

Future Directions

Naphthyridines, the class of compounds to which 2-Chloro-6-fluoro-1,7-naphthyridine belongs, have been the subject of significant research interest due to their wide range of biological activities . Future research may focus on further exploring the synthesis, reactivity, and applications of these compounds, including their potential roles in medicinal chemistry .

properties

IUPAC Name

2-chloro-6-fluoro-1,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-7-2-1-5-3-8(10)11-4-6(5)12-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBBUUWDRRWWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=CN=C(C=C21)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-1,7-naphthyridine

Citations

For This Compound
1
Citations
FJR Rombouts, JI Andres, M Ariza… - Journal of Medicinal …, 2017 - ACS Publications
A mini-HTS on 4000 compounds selected using 2D fragment-based similarity and 3D pharmacophoric and shape similarity to known selective tau aggregate binders identified N-(6-…
Number of citations: 35 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.